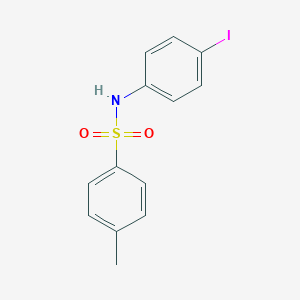

N-(4-iodophenyl)-4-methylbenzenesulfonamide

Cat. No. B185236

Key on ui cas rn:

158268-30-5

M. Wt: 373.21 g/mol

InChI Key: CLEZIWMPIJOFOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Yield

62%

Identifiers

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.4 mmol

|

|

Type

|

reagent

|

|

Smiles

|

O=C([O-])O.[Na+]

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.22 mmol

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

OCCOCCOCCOCCOCCO

|

Details

Flow Rate |

0.25 mL/min |

Step Two

|

Name

|

|

|

Quantity

|

0.2 mmol

|

|

Type

|

limiting reactant

|

|

Smiles

|

CC1=CC=C(S(=O)(Cl)=O)C=C1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)=O

|

Details

Flow Rate |

0.25 mL/min |

Setup

Vessel

|

Control Type

|

TUBE

|

|

Setpoint

|

10 mL

|

|

Material

|

PLASTIC: PTFE

|

|

Attachments

|

PRESSURE_REGULATOR: back pressure regulator

|

Environment

|

Type

|

UNSPECIFIED

|

Conditions

Temperature

|

Control Type

|

CUSTOM

|

|

Details

|

"warmed"

|

|

Setpoint

|

25 °C

|

Pressure

|

Control Type

|

PRESSURIZED

|

|

Details

|

back pressure regulator

|

|

Setpoint

|

100 psi

|

|

Atmosphere

|

UNSPECIFIED

|

Measurements

| Type | Time | Pressure |

|---|

Flow

|

Type

|

PLUG_FLOW_REACTOR

|

|

Pump Type

|

|

|

Tubing

|

PTFE

|

Other

Workups

ADDITION

|

Type

|

ADDITION

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Phase kept

|

organic

|

WASH

|

Type

|

WASH

|

WASH

|

Type

|

WASH

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cc1ccc(S(=O)(=O)Nc2ccc(I)cc2)cc1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 62% | isolated weight |

| YIELD | 90% | crude nmr |

Analyses

NMR_1H

|

Type

|

NMR_1H

|

|

Details

|

NMR of crude reaction mixture before workup

|

GCMS

|

Type

|

GCMS

|

WEIGHT

|

Type

|

WEIGHT

|

NMR_1H

|

Type

|

NMR_1H

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |